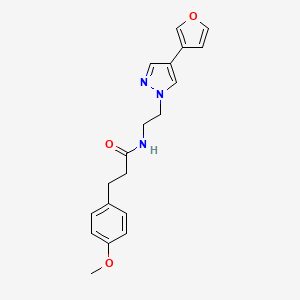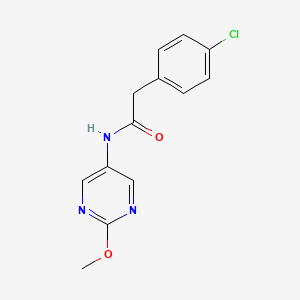![molecular formula C15H15FN4O B2492330 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955818-25-4](/img/structure/B2492330.png)
1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyridazinone compounds typically involves several steps, including the optimization of conditions to enhance yield and selectivity. For instance, the discovery of a potent phosphodiesterase 10A (PDE10A) inhibitor involved the synthesis of a novel series of pyridazinone-based compounds using structure-based drug design techniques, highlighting the complexity and precision required in synthesizing such molecules (J. Kunitomo et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has been elucidated through various techniques such as X-ray crystallography. This provides insights into the conformation, bonding, and overall geometry of the molecule, crucial for understanding its reactivity and interactions with biological targets (B. Kariuki et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[3,4-d]pyridazinone derivatives involves their participation in various organic reactions, including cyclocondensations and interactions with nitrile oxides, showcasing their versatility in chemical synthesis. These reactions often lead to the formation of regioisomeric structures, further diversifying the range of compounds that can be derived from the base molecule (J. G. Ruano et al., 2002).
Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound has been a subject of interest in the synthesis of new derivatives, exploring its potential in creating novel compounds with distinct properties. For instance, the synthesis of new pyrazole derivatives from compounds structurally related to 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has been achieved by reacting with β-diketones, β-ketoesters, β-naphthol, phenol, and various other reagents, further characterizing their structures through spectroscopic methods (Kasımoğulları et al., 2010).
Medicinal Chemistry and Biological Activities
The compound's derivatives have demonstrated significant biological properties. For example, novel pyrazole carbaldehyde derivatives exhibited antioxidant, anti-breast cancer, and anti-inflammatory properties. The inhibitory interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase were studied using molecular docking, highlighting the compound's potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Pharmacological Studies
Some derivatives of this compound have shown promising pharmacological activities. For example, a series of pyrazolo[3,4-d]pyridazinones and analogues, potentially useful as peripheral vasodilators, were synthesized and evaluated as inhibitors of PDE5 extracted from human platelets, revealing good activity and selectivity profiles (Piaz et al., 2002).
Materials Science and Dye Applications
The compound has also found applications in the field of materials science, specifically in the development of dyes. Certain derivatives have been applied to polyester fiber as disperse dyes, showing varying hues from orange-yellow to orange-red, with their absorption spectral characteristics and fastness properties being reported, indicating their utility in textile coloring (Deeb et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-6-methyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-9(2)13-12-8-17-20(11-6-4-10(16)5-7-11)14(12)15(21)19(3)18-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKARRLURNKVDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)


![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)
![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)
![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)
![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)


